molecular formula C15H15NO3 B1441944 1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1226083-15-3

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1441944
CAS No.: 1226083-15-3
M. Wt: 257.28 g/mol
InChI Key: YHAZHEJKFCIYSQ-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyridine with a carboxylic acid group and a 2,5-dimethylbenzyl group attached. Dihydropyridines are a class of compounds that are often used in medicine, particularly in the treatment of high blood pressure . The 2,5-dimethylbenzyl group is a type of benzyl group with two methyl groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic ring structure of dihydropyridines, with the carboxylic acid and 2,5-dimethylbenzyl groups attached at the 1 and 3 positions, respectively . The exact geometry and conformation could vary depending on the specific substituents and conditions.


Chemical Reactions Analysis

Dihydropyridines are known to undergo a variety of reactions, including oxidation and reduction reactions, and can act as ligands in complexation reactions . The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, dihydropyridines tend to be crystalline solids, and the presence of the carboxylic acid group could increase the compound’s polarity and potentially its solubility in water .

Scientific Research Applications

Chemistry and Biochemistry of Related Compounds

  • Betalains, which share structural similarities with the queried compound due to their nitrogenous core structure, serve as pigments in plants and possess chemosystematic markers. Their synthesis involves key enzymes and is influenced by various factors, contributing to pigment production for commercial extraction. These pigments are safe for consumption and offer health benefits (Khan & Giridhar, 2015).
  • Studies on carboxylic acids, a functional group present in the queried compound, highlight their potential as biorenewable chemicals. Their inhibition effects on microbes due to their preservation properties suggest a focus on metabolic engineering to improve microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Biological Activities and Applications

  • The review of the enzymology involved in the biotransformation of inorganic arsenic to more toxic species proposes a detoxification mechanism involving hydrogen peroxide, indicating the biochemical relevance of compounds similar to the queried chemical (Aposhian et al., 2004).
  • The exploration of 1,3,4-oxadiazole structures, which bear resemblance to the dihydropyridine core of the queried compound, showcases their antitumor, antifungal, and antibacterial activities, highlighting the importance of these structures in drug synthesis (Karpenko, Panasenko, & Knysh, 2020).

Environmental and Industrial Applications

  • The treatment of organic pollutants using oxidoreductive enzymes in the presence of redox mediators showcases the potential environmental applications of compounds with carboxylic acid functionalities, such as enhancing the degradation efficiency of recalcitrant compounds (Husain & Husain, 2007).
  • The utilization of carboxylic acids in liquid-liquid extraction processes for the separation from aqueous solutions indicates their importance in chemical engineering and environmental science, highlighting the efficiency of using supercritical fluids and organic compounds as solvents (Djas & Henczka, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some dihydropyridines act as calcium channel blockers in medical applications .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, particularly in medicine given the known uses of other dihydropyridine derivatives . Further studies could also investigate its synthesis, reactions, and properties in more detail.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-6-11(2)12(8-10)9-16-7-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZHEJKFCIYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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